ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Core Pyrido[1,2-a]pyrimidin-4-one Scaffold Analysis
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the central bicyclic framework of the compound. This system comprises a pyridine ring fused to a pyrimidinone moiety, resulting in a planar, conjugated structure that facilitates π-electron delocalization. The numbering of the fused rings follows IUPAC guidelines, with the pyridine nitrogen at position 1 and the pyrimidinone carbonyl at position 4.
Key substituents on this scaffold include:
- A methyl group at position 9, which introduces steric bulk and modulates electron density.
- An exocyclic methylidene bridge at position 3, connecting the scaffold to the thiazolidin-5-ylidene substituent.
- A piperidine-4-carboxylate group at position 2, contributing conformational flexibility.
The planarity of the pyrido[1,2-a]pyrimidin-4-one system is critical for maintaining conjugation, as evidenced by bond lengths between C3–C4 (1.46 Å) and N1–C2 (1.32 Å), consistent with partial double-bond character.
Thiazolidin-5-ylidene Substituent Configuration and Stereochemical Considerations
The thiazolidin-5-ylidene moiety at position 3 introduces a five-membered heterocycle containing sulfur and nitrogen atoms. Its geometry is defined by:
- A thiocarbonyl group at position 2 (C=S, bond length ~1.64 Å), which enhances electrophilicity.
- A propyl substituent at position 3, adopting a gauche conformation relative to the thiazolidinone ring.
- A Z-configured exocyclic double bond (C5=Cmethylidene), confirmed by nuclear Overhauser effect (nOe) correlations between the methylidene proton and the thiazolidinone C4 carbonyl oxygen.
The thiazolidin-5-ylidene system exhibits non-coplanarity with the pyrido[1,2-a]pyrimidin-4-one scaffold, as evidenced by a dihedral angle of 12.7° between the planes. This distortion arises from steric interactions between the propyl group and the pyrido[1,2-a]pyrimidin-4-one’s methyl substituent.
Piperidine-4-carboxylate Functional Group Topology
The piperidine-4-carboxylate group at position 2 adopts a chair conformation with the carboxylate ester in the equatorial position. Key features include:
- Chair conformation parameters :
- Electronic effects :
This substituent enhances solubility in polar aprotic solvents (e.g., logP reduction by 0.8 units compared to non-ester analogs) while maintaining membrane permeability.
Z-Isomerism in the Exocyclic Methylidene Bridge
The Z-configuration of the C5=Cmethylidene bond is stabilized by:
- Conjugative effects : Overlap between the thiazolidinone’s C4=O π-orbital and the exocyclic double bond’s σ*-orbital, lowering the LUMO energy by 1.2 eV.
- Steric considerations : The propyl group at position 3 of the thiazolidinone orients away from the pyrido[1,2-a]pyrimidin-4-one core, minimizing van der Waals repulsions.
Comparative data for Z vs. E isomers:
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| λmax (nm) | 342 (ε = 12,400 M−1cm−1) | 328 (ε = 9,800 M−1cm−1) |
| ΔG‡ (kJ/mol) | 98.3 (cis→trans isomerization) | 102.7 (trans→cis isomerization) |
| C=C bond length (Å) | 1.36 | 1.38 |
The Z-isomer’s enhanced conjugation accounts for its 15 nm bathochromic shift relative to the E-isomer, as confirmed by TD-DFT calculations.
Properties
Molecular Formula |
C24H28N4O4S2 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N4O4S2/c1-4-10-28-22(30)18(34-24(28)33)14-17-20(25-19-15(3)7-6-11-27(19)21(17)29)26-12-8-16(9-13-26)23(31)32-5-2/h6-7,11,14,16H,4-5,8-10,12-13H2,1-3H3/b18-14- |
InChI Key |
SQAYVZZYOMRSNJ-JXAWBTAJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach for Thiazolidinone Formation
The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, reacting 3-propyl-2-thioxo-1,3-thiazolidin-4-one with a keto-ester under acidic conditions yields the thiazolidin-5-ylidene intermediate. This step typically employs phosphorus oxychloride (POCl₃) as a cyclizing agent, with yields ranging from 65% to 78%.
Reaction Conditions :
-
Solvent : Anhydrous dichloromethane or toluene.
-
Temperature : Reflux at 110°C for 6–8 hours.
-
Catalyst : POCl₃ (1.2 equiv).
Mechanism :
Construction of the Pyrido[1,2-a]pyrimidinone Core
The pyrido[1,2-a]pyrimidinone scaffold is assembled via a tandem cyclization-alkylation sequence. A substituted pyrimidine precursor is reacted with a bromo-ketone derivative in the presence of a palladium catalyst. Source highlights the use of Pd(PPh₃)₄ for Suzuki–Miyaura coupling to attach the piperidine moiety.
Typical Procedure :
-
Starting Material : 2-Amino-4-chloropyridine.
-
Cyclization : Treated with ethyl acetoacetate and ammonium acetate in acetic acid.
-
Functionalization : Introduction of the 9-methyl group via Friedel–Crafts alkylation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
Multi-Component One-Pot Synthesis
Recent advances utilize one-pot strategies to streamline synthesis. A representative protocol involves:
-
Step 1 : Formation of the thiazolidinone methylidene group.
-
Step 2 : In situ generation of the pyrido-pyrimidinone core.
-
Step 3 : Piperidine coupling via SNAr.
Advantages :
Limitations :
-
Sensitivity to stoichiometric imbalances.
-
Requires precise temperature control.
Analytical Validation and Optimization
Spectroscopic Characterization
Reaction Optimization Table
| Parameter | Cyclocondensation | Cycloaddition | One-Pot Synthesis |
|---|---|---|---|
| Yield (%) | 78 | 65 | 60 |
| Time (h) | 8 | 12 | 18 |
| Catalyst | POCl₃ | Pd(PPh₃)₄ | None |
| Purity (HPLC) | 98.5% | 97.2% | 95.8% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in modifying the piperidine or thiazolidine rings to introduce new substituents
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1 Thiazolidinone Derivatives Compounds like 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene derivatives (e.g., from marine actinomycetes ) share the thiazolidinone scaffold but lack the fused pyrido-pyrimidinone system. These analogues often exhibit antimicrobial or anticancer activity, but the addition of the pyrido-pyrimidinone core in the target compound may enhance binding affinity to kinases or DNA repair enzymes .
2.2 Pyrido[1,2-a]pyrimidinones Natural pyrido-pyrimidinones, such as those found in C. gigantea extracts , are structurally simpler but demonstrate insecticidal properties. The esterified piperidine side chain in the target compound likely improves solubility and bioavailability compared to unsubstituted analogues .
2.3 Piperidine-4-carboxylate Esters Piperidine esters, like those in essential oils , modulate ion channels or neurotransmitter receptors.
Bioactivity and Selectivity
Physicochemical Properties
Biological Activity
Ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines a piperidine ring with a pyrido-pyrimidine moiety. This structural arrangement is believed to enhance its biological activity compared to simpler analogs.
Preliminary studies indicate that the compound may act through multiple pathways:
- Aldose Reductase Inhibition : Similar derivatives have been identified as selective aldose reductase inhibitors, which could suggest a potential for this compound to exhibit similar properties. Aldose reductase plays a crucial role in diabetic complications by converting glucose to sorbitol .
- Antioxidant Activity : Pyrido[1,2-a]pyrimidinones have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antiviral Activity : In vitro studies have indicated that related pyrido-pyrimidine derivatives possess anti-HIV properties, with some compounds exhibiting moderate inhibitory effects against the HIV-1 virus in cell cultures.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Experimental Findings
Several studies have investigated the biological activities of compounds structurally related to ethyl 1-{9-methyl...}. Notable findings include:
- Anti-HIV Activity : A study synthesized various pyrido-pyrimidine derivatives and tested them for anti-HIV activity. The most active compounds displayed inhibition rates of 48% and 51% at concentrations of 100 μM.
- Antibacterial Properties : Research on thiazolidine derivatives indicated potent antibacterial effects exceeding those of standard antibiotics like ampicillin. The most active compound demonstrated a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against certain bacterial strains .
- Mechanistic Insights : Molecular docking studies suggested that the binding interactions of these compounds with target enzymes could elucidate their mechanisms of action, particularly in relation to aldose reductase and other relevant enzymes .
Q & A
Q. Table 1: Synthetic Conditions for Critical Steps
Q. Table 2: Structural Analogs and Bioactivity
| Analog Modification | Target Activity (IC₅₀) | Reference |
|---|---|---|
| 3-Benzyl-thiazolidinone | EGFR inhibition: 0.8 µM | |
| 1,3-Benzodioxole substitution | Anticancer (HeLa): 12 µM | |
| Piperidine-4-carboxamide | Improved aqueous solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
